molecular formula C22H27ClN2O2 B14835818 2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B14835818
M. Wt: 386.9 g/mol
InChI Key: CLYFFJUVBKMEJE-UHFFFAOYSA-N
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Description

2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a synthetic organic compound belonging to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. The starting materials often include benzylamine and 3-methoxybenzaldehyde. The key steps in the synthesis include:

    Condensation Reaction: Benzylamine reacts with 3-methoxybenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a dihaloalkane, to form the spirocyclic structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazaspiro compounds.

Scientific Research Applications

2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves inhibition of RIPK1 kinase activity. By blocking RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . The molecular targets include RIPK1 and associated signaling pathways involved in programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research in necroptosis and inflammatory diseases.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-benzyl-4-(3-methoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C22H26N2O2.ClH/c1-26-19-10-5-9-18(13-19)20-15-24(14-17-7-3-2-4-8-17)21(25)22(20)11-6-12-23-16-22;/h2-5,7-10,13,20,23H,6,11-12,14-16H2,1H3;1H

InChI Key

CLYFFJUVBKMEJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CN(C(=O)C23CCCNC3)CC4=CC=CC=C4.Cl

Origin of Product

United States

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